Psma617-tcmc tfa

Description

Properties

Molecular Formula |

C65H86F12N14O21S |

|---|---|

Molecular Weight |

1659.52 |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[4-[[1,4,7,10-tetrakis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C57H82N14O13S.4C2HF3O2/c58-47(72)32-68-21-22-69(33-48(59)73)25-26-71(35-50(61)75)43(31-70(24-23-68)34-49(60)74)28-36-11-16-42(17-12-36)64-57(85)63-30-37-8-14-40(15-9-37)52(78)65-46(29-38-10-13-39-5-1-2-6-41(39)27-38)53(79)62-20-4-3-7-44(54(80)81)66-56(84)67-45(55(82)83)18-19-51(76)77;4*3-2(4,5)1(6)7/h1-2,5-6,10-13,16-17,27,37,40,43-46H,3-4,7-9,14-15,18-26,28-35H2,(H2,58,72)(H2,59,73)(H2,60,74)(H2,61,75)(H,62,79)(H,65,78)(H,76,77)(H,80,81)(H,82,83)(H2,63,64,85)(H2,66,67,84);4*(H,6,7)/t37?,40?,43?,44-,45-,46-;;;;/m0..../s1 |

InChI Key |

FVJRYLDZCUPZFS-ODOBDYFHSA-N |

SMILES |

C1CC(CCC1CNC(=S)NC2=CC=C(C=C2)CC3CN(CCN(CCN(CCN3CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PSMA617-TCMC TFA salt; PSMA-617-TCMC; PSMA617-analog, PSMA617-derivative with TCMC. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PSMA-617 in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Prostate-Specific Membrane Antigen (PSMA)-617, a targeted radioligand therapy that has shown significant promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive overview of the molecular interactions, cellular fate, and downstream effects of PSMA-617, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: Targeting the Prostate-Specific Membrane Antigen

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and castration resistance. This high and specific expression makes PSMA an ideal target for therapeutic intervention. PSMA-617 is a small molecule that binds with high affinity to the extracellular domain of PSMA. When chelated with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), it becomes a potent radioligand therapy, ¹⁷⁷Lu-PSMA-617, capable of delivering targeted radiation to cancer cells while minimizing damage to surrounding healthy tissue.

The Multi-Step Mechanism of Action of ¹⁷⁷Lu-PSMA-617

The therapeutic effect of ¹⁷⁷Lu-PSMA-617 is a multi-step process that begins with specific binding to PSMA on the surface of prostate cancer cells and culminates in targeted cell death. This process can be broken down into three key phases: Binding, Internalization, and Induction of Cellular Damage.

High-Affinity Binding to PSMA

¹⁷⁷Lu-PSMA-617 exhibits a high binding affinity for PSMA, a critical factor for its efficacy. Preclinical studies have demonstrated this high affinity through competitive binding assays.

| Parameter | Value | Cell Line | Reference |

| Ki | 2.3 ± 2.9 nM | LNCaP | [1] |

| IC₅₀ | 3.3 ± 0.2 nM | LNCaP | [2] |

| IC₅₀ | Nanomolar range | DU145-PSMA | [3] |

Internalization into the Cancer Cell

Following binding, the ¹⁷⁷Lu-PSMA-617/PSMA complex is rapidly internalized by the cancer cell through endocytosis.[4] This internalization is crucial as it concentrates the radioactive payload within the cell, maximizing the radiation dose delivered to the nucleus and other critical organelles. The internalized radioligand has a long retention time within the cell, corresponding to the half-life of ¹⁷⁷Lu (6.7 days), which allows for sustained radiation exposure.[4]

| Parameter | Value | Cell Line | Reference |

| Internalized Fraction (%IA/10⁶ cells) | 17.67 ± 4.34% | LNCaP | [1] |

| Internalization (% of specific internalization of reference) | 203 ± 10% | LNCaP | [2] |

Induction of DNA Damage and Apoptosis

The primary cytotoxic mechanism of ¹⁷⁷Lu-PSMA-617 is the emission of beta particles from the decay of ¹⁷⁷Lu. These beta particles have a tissue penetration of up to 2 mm, enabling them to not only damage the target cell but also adjacent tumor cells in a "crossfire" effect.[4] The emitted radiation induces both single and double-strand DNA breaks.[4] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, often involving the activation of sensor proteins like ATM and ATR.[5] If the DNA damage is too severe to be repaired, the cell is driven into apoptosis, or programmed cell death. The apoptotic cascade is initiated, leading to the activation of caspases and eventual cell destruction.[6]

Cell Cycle Arrest

In addition to inducing apoptosis, the PSMA-617 ligand itself has been shown to have anti-proliferative effects. Studies have demonstrated that PSMA-617 can induce cell cycle arrest in the G1 phase.[7][8] This is achieved through the downregulation of key cell cycle proteins, cyclin D1 and cyclin E1, and the upregulation of the cyclin-dependent kinase inhibitor p21.[7][8]

| Effect of PSMA-617 (100 nM) on LNCaP cells | Result | Reference |

| Cyclin D1 downregulation | 43% | [7][8] |

| Cyclin E1 downregulation | 36% | [7][8] |

| p21 upregulation | 48% | [7][8] |

Preclinical and Clinical Efficacy

The mechanism of action of ¹⁷⁷Lu-PSMA-617 translates into significant anti-tumor activity in both preclinical models and clinical trials.

Preclinical Biodistribution and Efficacy

Biodistribution studies in mouse models bearing prostate cancer xenografts have demonstrated high and specific uptake of ¹⁷⁷Lu-PSMA-617 in tumors with favorable tumor-to-organ ratios, particularly for the kidneys, which are a primary organ at risk for toxicity.[9][10]

| Organ | Tumor-to-Organ Ratio (24h p.i. in mice) | Reference |

| Blood | 1,424 | [2] |

| Kidney | 5.9 | [2] |

Therapeutic studies in these models have shown that ¹⁷⁷Lu-PSMA-617 can significantly inhibit tumor growth and extend survival.[11]

Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer

The landmark Phase 3 VISION trial demonstrated the significant clinical benefit of ¹⁷⁷Lu-PSMA-617 in patients with mCRPC who had progressed after prior therapies.

| VISION Trial Outcomes | ¹⁷⁷Lu-PSMA-617 + Standard of Care | Standard of Care Alone | Hazard Ratio (95% CI) | Reference |

| Median Overall Survival | 15.3 months | 11.3 months | 0.62 (0.52-0.74) | [12] |

| Median Radiographic Progression-Free Survival | 8.7 months | 3.4 months | 0.40 (0.29-0.57) | [12] |

Numerous other studies have consistently reported significant PSA (Prostate-Specific Antigen) response rates in patients treated with ¹⁷⁷Lu-PSMA-617.

| Study | PSA Response Rate (≥50% decline) | Reference |

| VISION Trial | 46% | [13] |

| TheraP Trial | 66% | [14] |

| Retrospective Analysis (54 patients) | 58% | [15] |

| Retrospective Analysis (52 patients) | 35% | [1] |

| Real-world data (76 patients) | 41% | [16] |

Visualizing the Mechanism and Workflows

To further illustrate the complex processes involved in the mechanism of action of PSMA-617 and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.

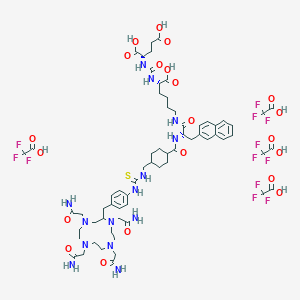

Caption: Molecular mechanism of ¹⁷⁷Lu-PSMA-617 in prostate cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. medrxiv.org [medrxiv.org]

- 6. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 7. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Clinical outcome of standardized 177Lu-PSMA-617 therapy in metastatic prostate cancer patients receiving 7400 MBq every 4 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

Structural activity relationship of PSMA-617 and its derivatives

An In-depth Technical Guide on the Structural Activity Relationship of PSMA-617 and its Derivatives

Introduction

Prostate-specific membrane antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer due to its significant overexpression on cancer cells. PSMA-617, a urea-based small molecule inhibitor, is a benchmark ligand for PSMA-targeted radionuclide therapy. Its structure allows for chelation of therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), leading to the development of [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto®), which is FDA-approved for treating metastatic castration-resistant prostate cancer (mCRPC).[1][2] The efficacy of PSMA-617 is intrinsically linked to its three-part structure: a high-affinity binding motif, a linker region, and a chelator for the radionuclide.[3][4]

Understanding the Structure-Activity Relationship (SAR) of PSMA-617 is paramount for developing next-generation theranostic agents with improved pharmacological profiles, such as enhanced tumor uptake, faster clearance from non-target organs, and better internalization rates. This guide provides a detailed examination of the SAR of PSMA-617, focusing on derivatives with modifications in the linker region, and outlines the experimental protocols used for their evaluation.

Core Structure of PSMA-617 and its Derivatives

PSMA-617's design is modular, consisting of three key components that collectively determine its pharmacokinetics and efficacy.

-

Binding Motif: A glutamate-urea-lysine (Glu-urea-Lys) scaffold that binds with high affinity to the enzymatic active site of PSMA.[1] This motif is fundamental for the molecule's specificity.

-

Chelator: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage that securely complexes with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radiometals.[5]

-

Linker: Connects the binding motif to the chelator. The linker's chemical properties, such as lipophilicity, length, and flexibility, are crucial for influencing the overall biological activity and biodistribution of the compound.[1][6]

Recent SAR studies have focused on modifying the linker region of PSMA-617. For instance, in the derivatives P17 and P18 , the highly lipophilic 2-naphthyl-l-Ala moiety in PSMA-617 was replaced with a less lipophilic 3-styryl-l-Ala. Additionally, in P18, the cyclohexyl ring was substituted with a phenyl group to further investigate the impact of these structural changes.[1][7]

Quantitative Structure-Activity Relationship Data

Modifications to the linker region of PSMA-617 in derivatives P17 and P18 resulted in compounds that maintained high potency and targeting ability, demonstrating the robustness of the core scaffold.[1][8]

Table 1: In Vitro PSMA Inhibition and Binding Affinity

This table summarizes the potency of the inhibitors against human PSMA and their binding affinity in PSMA-positive cell lines. IC₅₀ represents the half-maximal inhibitory concentration.

| Compound | Inhibitor Potency (IC₅₀, nM)[7] | Cell Binding Affinity (IC₅₀, nM) in LNCaP cells[7] | Cell Binding Affinity (IC₅₀, nM) in C4-2 cells[7] |

| PSMA-617 | 0.05 | ~5 | ~5 |

| P17 | 0.30 | ~15 | ~15 |

| P18 | 0.45 | ~10 | ~10 |

Data reflects competitive binding against [¹⁷⁷Lu]Lu-PSMA-617.

Table 2: In Vitro Cellular Internalization

This table shows the percentage of the applied radioactive compound that was internalized by PSMA-positive PC-3 PIP cells. The data indicates that the linker modifications did not negatively impact cellular uptake.[7]

| Compound | Surface-Bound Fraction (% Applied Activity)[7] | Internalized Fraction (% Applied Activity)[7] |

| [¹⁷⁷Lu]Lu-PSMA-617 | 26.8 ± 14.2 | 8.2 ± 2.4 |

| [¹⁷⁷Lu]Lu-P17 | 20.1 ± 9.8 | 8.7 ± 2.9 |

| [¹⁷⁷Lu]Lu-P18 | 33.7 ± 12.8 | 8.5 ± 2.4 |

Values are presented as average ± standard deviation (n=3).

Table 3: In Vivo Biodistribution in PC-3 PIP Tumor-Bearing Mice

This table details the tumor uptake and retention of the radiolabeled compounds at different time points, measured as a percentage of the injected activity per gram of tissue (% IA/g).

| Compound | Tumor Uptake (1h p.i., % IA/g)[1][7] | Tumor Uptake (24h p.i., % IA/g)[7] |

| [¹⁷⁷Lu]Lu-PSMA-617 | 24.5 ± 13.0 | 22.3 ± 3.5 |

| [¹⁷⁷Lu]Lu-P17 | 14.1 ± 0.6 | 10.5 ± 0.3 |

| [¹⁷⁷Lu]Lu-P18 | 19.8 ± 2.3 | 17.7 ± 3.2 |

Despite structural differences, the derivatives showed comparable tumor uptake to the parent compound, PSMA-617. Notably, P18 exhibited higher spleen accumulation, which was attributed to the lipophilicity of its phenyl group.[1][7][8]

Mechanism of Action of ¹⁷⁷Lu-PSMA-617

The therapeutic effect of [¹⁷⁷Lu]Lu-PSMA-617 is initiated by its high-affinity binding to PSMA on the surface of prostate cancer cells. Following binding, the complex is internalized into the cell via endocytosis.[9] The chelated ¹⁷⁷Lu is a β-particle emitter, which induces DNA single- and double-strand breaks within the cell and in adjacent cells (a "crossfire" effect), ultimately triggering apoptosis and cell death.[10][11] This targeted delivery of radiation maximizes damage to tumor cells while minimizing exposure to healthy tissue.[9]

Experimental Methodologies

The evaluation of novel PSMA ligands follows a standardized workflow to characterize their biochemical and pharmacological properties.

References

- 1. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Preclinical Evaluation of a Bispecific PSMA-617/RM2 Heterodimer Targeting Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - ProQuest [proquest.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of PSMA-617 in Animal Models: An In-depth Technical Guide

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1] PSMA-617, a small molecule inhibitor of PSMA, when chelated with a therapeutic radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), forms a radiopharmaceutical agent that can selectively deliver radiation to tumor cells while minimizing damage to surrounding healthy tissues.[2] The journey of PSMA-617 from a promising molecule to a clinically approved therapeutic agent has been underpinned by extensive preclinical evaluation in various animal models. These studies are crucial for establishing the biodistribution, therapeutic efficacy, and safety profile of the radiopharmaceutical before its administration in humans.

This technical guide provides a comprehensive overview of the preclinical evaluation of PSMA-617 in animal models, with a focus on experimental protocols, quantitative data, and the underlying biological mechanisms.

Experimental Protocols

The preclinical assessment of PSMA-617 involves a series of well-defined experimental protocols designed to thoroughly characterize its behavior and therapeutic potential.

1. Radiolabeling and Quality Control of PSMA-617

The first step in the preclinical evaluation is the radiolabeling of the PSMA-617 ligand with a suitable radionuclide.

-

Radiolabeling Procedure: The process typically involves the incubation of PSMA-617 with a radionuclide, such as ¹⁷⁷LuCl₃, at an optimized pH (around 4.5) and temperature (approximately 95°C) for a specific duration (e.g., 40 minutes).[3] The molar ratio of the metal to the ligand is a critical parameter that is optimized to achieve high radiolabeling efficiency.[3]

-

Quality Control: After radiolabeling, the product undergoes rigorous quality control to ensure its suitability for in vitro and in vivo experiments.

-

Radiochemical Purity: This is determined using techniques like Instant Thin-Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC) to ensure that the radionuclide is successfully chelated to the PSMA-617 ligand and to quantify the percentage of free radionuclide.[3] A radiochemical purity of over 98% is generally considered acceptable.[3]

-

Stability: The stability of the radiolabeled compound is assessed over time in various solutions, including human serum, to ensure that it remains intact under physiological conditions.[3][4]

-

2. Animal Models

The choice of an appropriate animal model is critical for obtaining clinically relevant data.

-

Cell Lines: Preclinical studies commonly utilize human prostate cancer cell lines that express PSMA, such as LNCaP and C4-2, and PSMA-negative cell lines like PC-3 for control experiments.[4][5]

-

Xenograft Models: These cell lines are then used to establish tumor xenografts in immunocompromised mice, such as BALB/c nude or NSG mice.[6][7] The tumor cells are typically injected subcutaneously or, to create a metastatic model, into the left ventricle of the heart.[7]

3. In Vitro Studies

Before proceeding to in vivo experiments, the binding characteristics and cellular effects of radiolabeled PSMA-617 are evaluated in vitro.

-

Cell Binding and Internalization Assays: These assays are performed to confirm the specific binding of the radiopharmaceutical to PSMA-expressing cells and its subsequent internalization.[4]

-

Cytotoxicity and Antiproliferative Studies: The ability of the radiolabeled PSMA-617 to kill cancer cells and inhibit their proliferation is assessed in a dose-dependent manner.[5]

4. In Vivo Biodistribution Studies

Biodistribution studies are essential to understand the uptake and clearance of the radiopharmaceutical in different organs and the tumor.

-

Procedure: A known amount of radiolabeled PSMA-617 is administered to tumor-bearing mice, typically via intravenous injection. At various time points post-injection, the animals are euthanized, and major organs and the tumor are harvested. The radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]

5. In Vivo Imaging Studies

Non-invasive imaging techniques are used to visualize the distribution of the radiopharmaceutical in real-time.

-

PET/CT and SPECT/CT: Depending on the radionuclide used, Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is employed to image the animals at different time points after the injection of the radiopharmaceutical.[1]

6. Therapeutic Efficacy Studies

The ultimate goal of preclinical evaluation is to determine the anti-tumor efficacy of the therapeutic agent.

-

Treatment and Monitoring: Tumor-bearing mice are treated with different doses of radiolabeled PSMA-617. Tumor growth is monitored over time using caliper measurements or imaging techniques.[7][8]

-

Survival Analysis: The overall survival of the treated animals is compared to that of a control group that receives a vehicle solution.[9]

-

Toxicity Assessment: The safety of the treatment is evaluated by monitoring the body weight of the animals and conducting hematological and histopathological analyses of major organs at the end of the study.[1]

Quantitative Data Presentation

The quantitative data from preclinical studies are crucial for comparing the performance of PSMA-617 with other therapeutic agents and for planning clinical trials.

Table 1: In Vitro Binding and Proliferation Data for Radiolabeled PSMA-617

| Cell Line | Radiopharmaceutical | IC₅₀ (KBq/mL) | Binding Affinity (K D ) | Reference |

| LNCaP (PSMA+) | [²²⁵Ac]Ac-PSMA-617 | 0.14 | - | [5] |

| PC3 (PSMA-) | [²²⁵Ac]Ac-PSMA-617 | 15.5 | - | [5] |

| PC-3 PIP (PSMA+) | [¹⁷⁷Lu]Lu-PSMA-TB-01 | - | 23 ± 1 nM | [10] |

Table 2: Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice (%ID/g)

| Organ | 4 h | 24 h | Reference |

| Tumor | 23.31 ± 0.94 | 37 ± 6 | [4][10] |

| Blood | - | - | |

| Kidneys | - | 1.4 ± 0.4 | [11] |

| Liver | - | - | |

| Spleen | - | - | |

| Muscle | - | - |

Table 3: Therapeutic Efficacy of ¹⁷⁷Lu-PSMA-617 in Animal Models

| Animal Model | Treatment Dose | Outcome | Reference |

| LNCaP xenograft | 37 MBq | 30.7% survival extension | [4][9] |

| LNCaP xenograft | 111 MBq | 53.8% survival extension | [4][9] |

| PSMA-positive xenograft | 111 MBq | Median survival of 130 days | [9] |

| Syngeneic murine prostate cancer | 120 MBq | Superior tumor growth inhibition | [8] |

| LNCaP xenograft | 18.5 MBq | 58% tumor inhibition at 58 days | [12][13] |

Visualizations of Key Processes and Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodistribution and dosimetry of Gallium-68 labeled PSMA-617

An In-depth Technical Guide on the Biodistribution and Dosimetry of Gallium-68 Labeled PSMA-617

Introduction

Gallium-68 (⁶⁸Ga) labeled PSMA-617 is a radiopharmaceutical agent that has become a cornerstone in the diagnosis and staging of prostate cancer through Positron Emission Tomography (PET) imaging.[1][2] It is a radioconjugate composed of the radioisotope ⁶⁸Ga and PSMA-617, a ligand that targets the Prostate-Specific Membrane Antigen (PSMA).[2] PSMA is a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells, making it an ideal target for high-contrast imaging.[1][2]

A thorough understanding of the biodistribution (how it spreads through the body) and dosimetry (the absorbed radiation dose by different organs) of ⁶⁸Ga-PSMA-617 is critical for its safe and effective clinical use. This guide provides a detailed overview of these aspects, summarizing key quantitative data, experimental protocols, and the underlying biological interactions for researchers, scientists, and drug development professionals.

Biodistribution

The biodistribution of ⁶⁸Ga-PSMA-617 determines both the clarity of tumor imaging and the radiation exposure to healthy tissues. Following intravenous injection, the tracer is distributed throughout the body, with notable accumulation in specific organs and pathological tissues.

Physiological Organ Uptake

Intense physiological uptake of ⁶⁸Ga-PSMA-617 is consistently observed in organs with high PSMA expression or those involved in the tracer's excretion pathway. The kidneys and salivary glands demonstrate the highest concentration of the radiotracer.[3][4][5] Moderate uptake is typically seen in the lacrimal glands, liver, spleen, and intestines.[3][6] This distribution pattern is crucial for image interpretation, as physiological uptake must be differentiated from pathological, cancer-related signals.

Table 1: Physiological Biodistribution of ⁶⁸Ga-PSMA-617 in Normal Organs

| Organ | Mean Standardized Uptake Value (SUVmean) | Maximum Standardized Uptake Value (SUVmax) | Notes |

|---|---|---|---|

| Kidneys | High and relatively invariant, ranging from 11% to 14% of the injected dose between 15 and 90 minutes post-injection.[7] | - | Considered a critical organ for dosimetry.[7] |

| Salivary Glands | 10.8 ± 3.2 (Parotid) 11.3 ± 2.8 (Submandibular)[8] | 16.8 ± 5.4 (Parotid) 18.1 ± 4.7 (Submandibular)[8] | High physiological uptake is characteristic. |

| Liver | 4.9 ± 1.4[8] | 7.7 ± 2.0[8] | Used as a reference organ for qualifying tumor uptake in therapeutic contexts.[9] |

| Spleen | Moderate Uptake[6] | Moderate Uptake[6] | Part of the normal biodistribution pattern. |

| Lacrimal Glands | Moderate Uptake[3][6] | Moderate Uptake[3][6] | Physiologic accumulation is expected.[3] |

| Small Intestine | Moderate Uptake[3][6] | Moderate Uptake[3][6] | Part of the normal biodistribution pattern. |

Note: SUV values can vary between studies due to differences in patient populations, imaging protocols, and analysis methods.

Tumor Uptake

⁶⁸Ga-PSMA-617 exhibits high and specific uptake in PSMA-positive prostate cancer lesions, enabling excellent tumor visualization with high contrast against background tissues.[3][4] The uptake in tumors tends to increase over time in the initial hours post-injection, leading to improved tumor-to-background ratios in delayed imaging.[1][3][4]

In one study, the mean tumor-to-background ratio for SUVmax was 20.4 at 1 hour post-injection, increasing to 38.2 at 3 hours post-injection.[4] Another analysis found median tumor-to-background ratios of 18.8 in early images (1 hour) and 28.3 in late images (3 hours).[5]

Table 2: Tumor Uptake and Contrast of ⁶⁸Ga-PSMA-617

| Time Point | Mean Tumor-to-Background Ratio (SUVmax) | Range |

|---|---|---|

| 1 Hour p.i. | 20.4 ± 17.3[4] | 2.3 - 84.0[4] |

| 3 Hours p.i. | 38.2 ± 38.6[4] | 3.6 - 154.3[4] |

p.i. = post-injection

Dosimetry

Radiation dosimetry involves calculating the absorbed dose of ionizing radiation in tissues. For diagnostic radiopharmaceuticals like ⁶⁸Ga-PSMA-617, these values are typically low but essential to quantify for patient safety and regulatory approval. The primary excretion route for the tracer is via the urinary tract.[3]

The highest absorbed doses are delivered to the urinary bladder wall and the kidneys.[3] The average effective dose, which represents the whole-body radiation risk, is relatively low.

Table 3: Radiation Dosimetry of ⁶⁸Ga-PSMA-617

| Organ | Mean Absorbed Dose (mGy/MBq) |

|---|---|

| Kidneys | High (Critical Organ)[3][7] |

| Urinary Bladder Wall | High (Excretion Pathway)[3] |

| Salivary Glands | High[3] |

| Small Intestine | High[3] |

| Liver | Moderate[3] |

| Spleen | Moderate[3] |

| Effective Dose (Whole Body) | ~0.021 mSv/MBq [3][4] |

For a typical administered activity of 203 MBq, the effective dose from the PET scan is approximately 4.3 mSv.[3]

Experimental Protocols

The data presented in this guide are derived from clinical studies with specific methodologies. Understanding these protocols is key to interpreting and comparing results across different research efforts.

Patient Population

Studies typically enroll patients with biopsy-proven prostate cancer, often those with suspected recurrence based on rising prostate-specific antigen (PSA) levels or for initial staging of high-risk disease.[4][10]

Radiopharmaceutical Preparation and Administration

-

Synthesis: ⁶⁸Ga-PSMA-617 is synthesized using an automated or manual module.[1][6] ⁶⁸Ga-chloride is eluted from a ⁶⁸Ge/⁶⁸Ga generator and reacted with the PSMA-617 precursor ligand (e.g., 20-25 µg) in a buffer at elevated temperature (e.g., 90-105°C).[1][6]

-

Quality Control: Radiochemical purity is assessed using methods like radio-high performance liquid chromatography (HPLC) and is typically required to be over 95%.[6]

-

Administration: The final product is administered intravenously. The injected activity varies, with studies reporting average doses of 141 ± 25.5 MBq, 2 MBq/kg, or around 231 MBq.[4][6][10]

PET/CT Imaging Protocol

-

Patient Preparation: Patients are often encouraged to drink water after injection and to void their bladder immediately before the scan to reduce radiation dose to the bladder wall and improve image quality.[1]

-

Uptake Time: Imaging is performed after a specific uptake period. Quantitative assessments are often conducted at multiple time points, such as 1 hour and 3 hours post-injection, to evaluate the tracer kinetics.[4][5] Some studies have used more extensive imaging schedules (e.g., 5 min, 1h, 2h, 3h, 4h, and 5h) for detailed dosimetric calculations.[4]

-

Scanning: Whole-body PET/CT scans are typically acquired from the skull to the mid-thigh.[11]

Data Analysis

-

Image Reconstruction: PET images are reconstructed using standard algorithms.

-

Quantitative Analysis: Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around tumors and normal organs on the PET images. The tracer concentration within these regions is used to calculate Standardized Uptake Values (SUV), often reported as SUVmean and SUVmax.[5]

-

Dosimetry Calculation: For dosimetry, time-activity curves are generated from the quantitative data at multiple time points. These curves are used to calculate the number of disintegrations in each source organ. Dosimetry software, such as OLINDA/EXM, is then used to calculate the mean organ-absorbed doses and the effective dose based on the MIRD (Medical Internal Radiation Dose) schema.[11]

Visualizations

Mechanism of Action

The fundamental principle of ⁶⁸Ga-PSMA-617 imaging relies on its specific binding to the PSMA protein on prostate cancer cells, followed by internalization.

Caption: Mechanism of ⁶⁸Ga-PSMA-617 binding and internalization.

Experimental Workflow

The process of conducting a biodistribution and dosimetry study follows a structured workflow from patient selection to final data analysis.

References

- 1. Frontiers | Optimized Application of 68Ga-Prostate-Specific Membrane Antigen-617 Whole-Body PET/CT and Pelvic PET/MR in Prostate Cancer Initial Diagnosis and Staging [frontiersin.org]

- 2. Facebook [cancer.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physiological biodistribution on Ga68-PSMA PET/CT and the factors effecting biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. Impact of [177Lu]Lu-PSMA-617 Radioligand Therapy on Reference Organ Uptake Assessed by [68Ga]Ga-PSMA-11-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prospective comparison of 68Ga-RM2 PET/CT and 68Ga-PSMA-617 PET/CT for initial staging of prostate cancer. - ASCO [asco.org]

- 11. Biodistribution and radiation dosimetry of (68)Ga-PSMA HBED CC-a PSMA specific probe for PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Imaging of PSMA Expression Using PSMA-617: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the molecular imaging agent PSMA-617, focusing on its mechanism of action, experimental protocols for its use, and quantitative data supporting its application in imaging Prostate-Specific Membrane Antigen (PSMA) expression.

Introduction to PSMA-617

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in the majority of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[1] PSMA-617 is a high-affinity ligand that binds to the enzymatic pocket of PSMA.[2][3] It can be chelated with various radionuclides for both imaging (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) purposes, establishing it as a key agent in the field of theranostics.[4] The combination of a diagnostic scan to identify PSMA-positive patients followed by targeted therapy with a particle-emitting radionuclide attached to the same ligand represents a powerful personalized medicine approach.[4]

Mechanism of Action and Cellular Uptake

PSMA Signaling Pathway Involvement

Recent studies have revealed that PSMA is not merely a passive cell-surface marker but actively contributes to prostate cancer progression by modulating intracellular signaling pathways.[5][6] PSMA expression disrupts the canonical MAPK/ERK signaling pathway and promotes cell survival through the PI3K-AKT pathway.[5][6] This is achieved through PSMA's interaction with the scaffolding protein RACK1, which alters the signaling complex formed by β₁ integrin and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[5][6] This "switch" redirects signaling from proliferation (MAPK) to survival (PI3K-AKT), contributing to tumor progression.[5][6][7]

PSMA-617 Uptake and Therapeutic Action

When radiolabeled, for instance with ¹⁷⁷Lu, PSMA-617 binds to the PSMA receptor on the surface of prostate cancer cells. Following this binding, the entire complex is internalized into the cell.[8] This process ensures that the therapeutic radionuclide is delivered directly inside the target cell, where it is retained for a prolonged period.[8] The decay of ¹⁷⁷Lu releases high-energy beta particles, which cause DNA damage and ultimately lead to apoptotic cell death.[8][9]

Experimental Protocols

This section details standardized protocols for the radiolabeling and evaluation of PSMA-617.

3.1. Radiolabeling of PSMA-617 with Lutetium-177

This protocol describes a common method for preparing [¹⁷⁷Lu]Lu-PSMA-617 for therapeutic use.

-

Reagents Preparation:

-

Reaction Setup:

-

Incubation:

-

Quality Control:

-

Assess the radiochemical purity (RCP) using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10][13] A typical HPLC system would use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.[13]

-

The expected RCP should be greater than 95%.[13] If the yield is low, adding more ligand and reheating can sometimes improve the outcome.[10]

-

3.2. In Vitro Cell Binding and Affinity Assay

This protocol is used to determine the binding affinity (Kᵢ or IC₅₀) of PSMA-617 to PSMA-expressing cells.

-

Cell Culture:

-

Use a PSMA-positive cell line, such as LNCaP, and a PSMA-negative control cell line, like PC-3. Culture cells to near confluence in appropriate media.

-

-

Assay Preparation:

-

Seed the cells in multi-well plates (e.g., 6-well or 24-well plates) at a density of approximately 200,000 to 1,000,000 cells per well and allow them to adhere overnight.[11]

-

-

Competition Assay:

-

Prepare serial dilutions of non-radiolabeled ('cold') PSMA-617.

-

Add a constant, low concentration of radiolabeled PSMA-617 (e.g., [¹⁷⁷Lu]Lu-PSMA-617) to each well.

-

Add the varying concentrations of cold PSMA-617 to the wells.

-

Incubate the plate for 1 hour at 4°C or on ice to prevent internalization.[11][14]

-

-

Cell Lysis and Counting:

-

Wash the cells with cold PBS to remove unbound radioligand.

-

Lyse the cells using a lysis buffer (e.g., 1 M NaOH).[11]

-

Collect the lysate and measure the radioactivity in a gamma counter.

-

-

Data Analysis:

-

Plot the bound radioactivity against the concentration of the cold ligand. Use non-linear regression analysis (e.g., one-site fit) to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).

-

3.3. In Vivo Animal PET/SPECT Imaging

This protocol outlines a typical procedure for imaging tumor uptake of radiolabeled PSMA-617 in a xenograft mouse model.

-

Animal Model:

-

Radiotracer Administration:

-

Imaging:

-

At specified time points post-injection (p.i.), such as 1, 4, and 24 hours, anesthetize the mice (e.g., with 2% isoflurane).[16][17]

-

Perform a whole-body PET or SPECT scan, followed by a CT scan for anatomical co-registration. The scan duration may be 15-30 minutes depending on the scanner and injected activity.[16]

-

-

Image Analysis and Biodistribution:

-

Reconstruct the images and draw regions of interest (ROIs) over the tumors and major organs (kidneys, liver, bladder, etc.).

-

Calculate the tracer uptake, often expressed as the maximum Standardized Uptake Value (SUVmax) or percentage of injected dose per gram of tissue (%ID/g).[18]

-

For ex vivo biodistribution, euthanize the animals after the final scan, dissect the tumors and organs, weigh them, and measure their radioactivity in a gamma counter.[14]

-

3.4. Clinical Imaging Protocol for Patient Selection

This protocol is based on the criteria used in major clinical trials like VISION and TheraP for selecting patients for ¹⁷⁷Lu-PSMA-617 therapy.[19][20]

-

Patient Eligibility:

-

PSMA-PET Scan:

-

Image Interpretation Criteria (VISION Trial-based):

-

Inclusion: At least one PSMA-positive metastatic lesion must be present on the scan. PSMA-positive is defined as having tracer uptake greater than the mean uptake in the liver.[20]

-

Exclusion: Patients with significant sites of metastatic disease that are PSMA-negative (i.e., visible on CT/MRI but show no PSMA uptake above background) should be excluded.[20]

-

-

Therapy Decision:

-

Patients meeting the imaging criteria are considered eligible for [¹⁷⁷Lu]Lu-PSMA-617 therapy. The standard regimen is often 7.4 GBq (200 mCi) administered every 6 weeks for up to 6 cycles.[1]

-

Quantitative Data Summary

The following tables summarize key quantitative data for PSMA-617 from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of PSMA-617 Ligands

| Compound | Cell Line | Assay Type | Affinity Value | Citation |

|---|---|---|---|---|

| PSMA-617 | LNCaP | Competition (Kᵢ) | 2.34 ± 2.94 nM | [3] |

| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | Competition (IC₅₀) | 3.3 ± 0.2 nM | [14] |

| [⁶⁴Cu]Cu-PSMA-617 | LNCaP | Competition (IC₅₀) | 9.4 ± 1.1 nM | [17] |

| [⁸⁹Zr]Zr-PSMA-617 | LNCaP | Saturation (Kᴅ) | 6.8 nM | [18] |

| HTK01169 (Albumin-binding variant) | LNCaP | Competition (Kᵢ) | 0.04 nM |[12] |

Table 2: Preclinical In Vivo Tumor Uptake and Biodistribution

| Radiotracer | Animal Model | Tumor Type | Time p.i. | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) | Citation |

|---|---|---|---|---|---|---|

| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP Xenograft | Prostate | 24 h | 10.58 ± 4.50 | Kidneys: High | [15] |

| [⁸⁹Zr]Zr-PSMA-617 | LNCaP Xenograft | Prostate | 24 h | 1.76 ± 0.61 (SUVmax: 0.98) | Kidneys: Low (SUVmax: 0.18) | [15][18] |

| [⁶⁴Cu]Cu-PSMA-617 | PC-3 Xenograft | Prostate (Neovasculature) | 24 h | ~2.5 | Liver: ~9.0, Kidneys: High | [17] |

| [¹⁷⁷Lu]Lu-PSMA-I&T | PC295 PDX | Prostate | 24 h | ~15 | Kidneys: ~50 |[22] |

Table 3: Clinical Quantitative Imaging and Dosimetry Data for ¹⁷⁷Lu-PSMA-617

| Parameter | Patient Cohort | Value | Significance | Citation |

|---|---|---|---|---|

| Pre-treatment SUVmean | mCRPC | 7.66 (responders) vs 3.50 (non-responders) | Associated with improved PFS and OS | [23] |

| Absorbed Dose (Kidneys) | mCRPC | 3.5 ± 1.8 Gy | Key organ for dose-limiting toxicity | [24] |

| Absorbed Dose (Salivary Glands) | mCRPC | 1.5 ± 1.0 Gy | Associated with side effect of xerostomia | [8][24] |

| Absorbed Dose (Bone Marrow) | mCRPC | 0.2 ± 0.06 Gy | Monitored for hematologic toxicity | [24] |

| Absorbed Dose (Tumor) | mCRPC | 5.6 ± 4.4 Gy | Varies significantly based on lesion uptake |[24] |

Experimental and Theranostic Workflows

The development and application of PSMA-617 follow logical workflows, from preclinical validation to clinical theranostic use.

References

- 1. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. mdpi.com [mdpi.com]

- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. 64Cu-PSMA-617: A novel PSMA-targeted radio-tracer for PET imaging in gastric adenocarcinoma xenografted mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. urologytimes.com [urologytimes.com]

- 20. snmmi.org [snmmi.org]

- 21. jnm.snmjournals.org [jnm.snmjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. ascopubs.org [ascopubs.org]

- 24. 2024 Spring Clinical Meeting [aapm.confex.com]

The Advent of a Theranostic Revolution: An In-depth Technical Guide to the Early Discovery and Development of the PSMA-617 Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational discovery and early development of the Prostate-Specific Membrane Antigen (PSMA)-617 ligand, a cornerstone in the field of theranostics for prostate cancer. PSMA-617, now the targeting component of the FDA-approved drug Pluvicto™ ([¹⁷⁷Lu]Lu-PSMA-617), represents a paradigm shift in the management of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] This document delves into the core scientific data, experimental methodologies, and the underlying biological pathways that propelled PSMA-617 from a promising molecule to a clinically transformative agent.

Genesis and Developmental Timeline

The development of PSMA-617, which began around 2012 at the German Cancer Research Center (DKFZ), was built upon earlier research into urea-based PSMA inhibitors and the Glu-urea-Lys binding motif.[1][4] The primary goal was to optimize a ligand for theranostic applications, exhibiting high binding affinity, efficient internalization into cancer cells, and favorable pharmacokinetic properties, particularly minimizing off-target accumulation in organs like the kidneys.[4] A key breakthrough was the identification of a linker region between the binding motif and the chelator that significantly influenced these properties.[4] This optimization process led to the selection of PSMA-617 due to its low uptake in background organs while maintaining high and prolonged accumulation in tumors.[4] The first clinical experiences with PSMA-617 in 2014 and 2015 demonstrated its potential for both diagnosis and therapy, paving the way for extensive clinical trials and eventual FDA approval in March 2022.[3][4][5][6]

Quantitative Ligand Performance Data

The superior performance of PSMA-617 is quantitatively demonstrated through various preclinical assays. These studies consistently highlight its high affinity and specific binding to PSMA-expressing cells.

Table 1: In Vitro Binding Affinity and Inhibition

| Compound | Cell Line | Assay Type | Value | Reference |

| PSMA-617 | LNCaP | Kᵢ (nM) | 2.3 ± 2.9 | [7] |

| PSMA-11 | LNCaP | Kᵢ (nM) | 12.0 ± 2.8 | [7] |

| PSMA-617 | Recombinant human PSMA | IC₅₀ (nM) | 0.05 | [8] |

| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | IC₅₀ (nM) | ~5 | [8] |

| [¹⁷⁷Lu]Lu-PSMA-617 | C4-2 | IC₅₀ (nM) | ~5 | [8] |

| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP | IC₅₀ (nM) | ~10-fold higher than LNCaP | [8] |

Table 2: In Vitro Cellular Uptake and Internalization

| Radioligand | Cell Line | Parameter | Value (% IA/10⁶ cells) | Time Point | Reference |

| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | Internalized Fraction | 17.67 ± 4.34 | Not Specified | [7] |

| [⁶⁸Ga]Ga-PSMA-11 | LNCaP | Internalized Fraction | 9.47 ± 2.56 | Not Specified | [7] |

| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | Specific Uptake | up to 47.9 | Not Specified | [9] |

| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | Internalization Rate | up to 13.6 | Not Specified | [9] |

| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 | Specific Uptake | Negligible | Not Specified | [9] |

Table 3: In Vivo Biodistribution in Murine Models

| Radioligand | Mouse Model | Organ/Tissue | Uptake (% IA/g) | Time Point (post-injection) | Reference |

| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP Tumor-Bearing Mice | LNCaP Tumor | 23.31 ± 0.94 | 4 h | [9][10] |

| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP Tumor-Bearing Mice | LNCaP Tumor | 12.88 ± 0.55 | 24 h | [9] |

| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP Tumor-Bearing Mice | Kidneys | 43.83 ± 3.41 | 1 h | [9] |

| [²²⁵Ac]Ac-PSMA-617 (High SA) | PC3-PIP Tumor-Bearing Mice | Tumor | 40 | 3 h | [11] |

| [²²⁵Ac]Ac-PSMA-617 (Low SA) | PC3-PIP Tumor-Bearing Mice | Tumor | 17.9 | 3 h | [11] |

| [²²⁵Ac]Ac-PSMA-617 (High SA) | PC3-PIP Tumor-Bearing Mice | Tumor | 31 | 24 h | [11] |

| [²²⁵Ac]Ac-PSMA-617 (Low SA) | PC3-PIP Tumor-Bearing Mice | Tumor | 12.3 | 24 h | [11] |

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that characterized the PSMA-617 ligand.

Synthesis and Radiolabeling of PSMA-617

The synthesis of PSMA-617 is a complex multi-step process.[12][13] A common approach involves solid-phase peptide synthesis (SPPS) for the precursor molecule.[14] The urea component of the ligand is often constructed using triphosgene chemistry, while the amino acids are assembled via coupling chemistry.[12]

Radiolabeling with Lutetium-177: A typical protocol for the preparation of [¹⁷⁷Lu]Lu-PSMA-617 for clinical use involves reacting ¹⁷⁷LuCl₃ with the PSMA-617 precursor at a pH of 4.5-5. Radiochemical purity is then assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]

Radiolabeling with Copper-64: For PET imaging applications, PSMA-617 can be labeled with ⁶⁴Cu. A described method involves mixing PSMA-617 (e.g., 5 nmol) with [⁶⁴Cu]CuCl₂ (37-222 MBq) in an ammonium citrate buffer (pH 5.5). The reaction mixture is heated at 90°C for 5 minutes. The radiolabeling efficiency and radiochemical purity are analyzed using reversed-phase HPLC.[15]

In Vitro Cell Binding and Internalization Assays

These assays are crucial for determining the binding affinity and the rate at which the ligand is internalized by cancer cells.

Competitive Binding Assay (IC₅₀ Determination):

-

Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured in appropriate media and seeded in multi-well plates.

-

Incubation: Cells are incubated with a constant concentration of the radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) and increasing concentrations of the non-radiolabeled competitor (PSMA-617).

-

Washing: After incubation, unbound ligand is removed by washing the cells with a suitable buffer (e.g., PBS).

-

Cell Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Data Analysis: The IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.[8][16]

Internalization Assay:

-

Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured and seeded as described above.

-

Incubation: Cells are incubated with the radiolabeled ligand at 37°C for various time points.

-

Surface-Bound vs. Internalized Fractions:

-

To determine the surface-bound fraction, cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioligand. The radioactivity in this fraction is measured.

-

The remaining radioactivity within the cells represents the internalized fraction and is measured after cell lysis.

-

-

Data Calculation: The percentage of internalized activity is calculated relative to the total added activity.[7][8][9]

In Vivo Biodistribution Studies in Animal Models

These studies are essential for evaluating the in vivo targeting efficacy and clearance profile of the radiolabeled ligand.

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously xenografted with human prostate cancer cells (e.g., LNCaP or PC-3 PIP).[11][17]

Experimental Procedure:

-

Injection: Tumor-bearing mice are intravenously injected with a defined amount of the radiolabeled PSMA-617.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48 hours), mice are euthanized, and organs of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.) are harvested and weighed.[9][17]

-

Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.

-

Data Calculation: The uptake in each organ is calculated as the percentage of the injected activity per gram of tissue (%IA/g).[9][17]

Visualizing the Molecular Landscape and Experimental Processes

PSMA Signaling Pathway

PSMA expression has been shown to modulate critical cell survival signaling pathways in prostate cancer. It can redirect signaling from the MAPK pathway to the PI3K-AKT pathway, thereby promoting tumor progression.[18][19] This switch is mediated by PSMA's interaction with the scaffolding protein RACK1, which disrupts the complex between β₁ integrin and IGF-1R.[18][19] Furthermore, the enzymatic activity of PSMA can lead to glutamate release, which in turn activates the PI3K-AKT pathway.[20][21]

Caption: PSMA redirects signaling from the pro-proliferative MAPK pathway to the pro-survival PI3K-AKT pathway.

Experimental Workflow for In Vitro Ligand Characterization

The in vitro characterization of PSMA-617 involves a series of well-defined steps to ascertain its binding affinity and cellular uptake.

Caption: Workflow for determining the IC₅₀ and internalization rate of radiolabeled PSMA-617.

Logical Progression of PSMA-617 Development

The development of PSMA-617 followed a logical and systematic progression from initial concept to clinical application.

Caption: Logical steps in the development of PSMA-617, from concept to regulatory approval.

This guide provides a foundational understanding of the critical early-stage research that established PSMA-617 as a premier radiopharmaceutical ligand. The presented data and methodologies underscore the rigorous scientific process that led to its successful clinical translation, offering a powerful new tool in the fight against advanced prostate cancer.

References

- 1. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ¹⁷⁷Lu-PSMA-617 - Our story of success - About [abx.de]

- 6. researchgate.net [researchgate.net]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases | MDPI [mdpi.com]

- 10. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. barc.gov.in [barc.gov.in]

- 13. Total chemical synthesis of PSMA-617: an API for prostate cancer ...: Ingenta Connect [ingentaconnect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. urotoday.com [urotoday.com]

- 20. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In-Vitro Characterization of PSMA-617 Binding to PSMA-Positive Cells: A Technical Guide

This technical guide provides an in-depth overview of the in-vitro characterization of PSMA-617, a ligand with high affinity for Prostate-Specific Membrane Antigen (PSMA), making it a significant agent for both diagnostic imaging and targeted radiotherapy of prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the binding characteristics, cellular uptake, and relevant signaling pathways associated with PSMA-617.

Quantitative Binding Affinity of PSMA-617

The binding affinity of PSMA-617 to PSMA-positive cells is a critical parameter for its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). A lower value for both indicates a higher binding affinity.

| Parameter | Cell Line | Value | Measurement Method |

| IC50 | LNCaP | ~5 nM | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617[1] |

| C4-2 | ~5 nM | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617[1] | |

| PC-3 PIP (PSMA-transfected) | ~10-fold higher than LNCaP/C4-2 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617[1] | |

| 22Rv1 | 27.49 nM | Competition binding assay[2] | |

| Ki (inhibition constant) | LNCaP | 2.34 ± 2.94 nM | Competitive cell binding assay[3][4] |

| Kd (dissociation constant) | Recombinant human PSMA | 0.01 ± 0.01 nM (at 25°C) | Surface Plasmon Resonance (SPR)[5] |

| Recombinant human PSMA | 0.1 ± 0.06 nM (at 37°C) | Surface Plasmon Resonance (SPR)[5] | |

| Simulated | 0.06 nM | Physiologically-based pharmacokinetic (PBPK) model[6][7] |

Cellular Uptake and Internalization

The therapeutic and diagnostic efficacy of PSMA-617 relies not only on its binding to the cell surface but also on its internalization into the cancer cells.

| Parameter | Cell Line | Value | Time Point |

| Cellular Uptake | LNCaP | 80.1 ± 6.4% of dose/mg protein | 5 minutes[8] |

| LNCaP | 1355.0 ± 170.2% of dose/mg protein | 2 hours[8] | |

| PC-3 (PSMA-negative) | 0.7 ± 0.2% of dose/mg protein | 5 minutes[8] | |

| PC-3 (PSMA-negative) | 11.5 ± 2.1% of dose/mg protein | 2 hours[8] | |

| Internalized Fraction | LNCaP | 17.51 ± 3.99% of added activity/10⁶ cells | Not Specified[3] |

| LNCaP | 27.64 ± 12.80 %ID/10⁵ cells | Not Specified[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in-vitro experiments. Below are generalized protocols for key assays used to characterize PSMA-617.

Competitive Binding Assay

This assay determines the concentration of unlabeled PSMA-617 required to inhibit the binding of a radiolabeled PSMA ligand by 50% (IC50).

Caption: Workflow for a competitive binding assay to determine the IC50 of PSMA-617.

Internalization Assay

This assay quantifies the amount of PSMA-617 that is internalized into the cells after binding to the surface receptors.

Caption: Experimental workflow for an internalization assay of radiolabeled PSMA-617.

PSMA-Related Signaling Pathways

PSMA is not merely a passive docking site; its expression and activity can influence key cellular signaling pathways involved in prostate cancer progression. The binding of ligands like PSMA-617 can potentially modulate these pathways.

PI3K-AKT-mTOR Pathway

PSMA expression has been shown to activate the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival and proliferation.[10][11][12] This activation can be mediated through PSMA's enzymatic activity, which involves the release of glutamate.[10] Glutamate, in turn, can activate AKT signaling.[10] Furthermore, PSMA can interact with the scaffolding protein RACK1, which disrupts the signaling between the β1 integrin and IGF-1R complex, redirecting the signal from the MAPK pathway to the PI3K-AKT pathway.[12][13]

Caption: PSMA-mediated activation of the PI3K-AKT-mTOR signaling pathway.

MAPK Pathway Modulation

In the absence of high PSMA expression, the interaction between β1 integrin, IGF-1R, and the scaffolding protein RACK1 typically leads to the activation of the MAPK pathway, which is involved in cell proliferation.[12][13] However, increased PSMA expression disrupts this complex, leading to a switch from MAPK to PI3K-AKT signaling, thereby promoting cell survival over proliferation.[12][13]

Caption: PSMA-mediated switch from MAPK to PI3K-AKT signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 8. Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. urotoday.com [urotoday.com]

- 13. researchgate.net [researchgate.net]

The Theranostic Promise Beyond Prostate: An In-depth Technical Guide to PSMA-617 Uptake in Non-Prostate Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA), despite its name, has emerged as a compelling theranostic target in a variety of solid tumors beyond prostate cancer. Its expression is often observed in the neovasculature of malignant lesions, presenting a unique opportunity for targeted imaging and therapy. The radioligand [¹⁷⁷Lu]Lu-PSMA-617, a lutetium-177 labeled small molecule inhibitor of PSMA, has shown significant promise in this domain. This technical guide provides a comprehensive overview of the preclinical evaluation of PSMA-617 uptake in non-prostate cancer models expressing PSMA, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.

PSMA Signaling in Tumor Neovasculature

In non-prostate solid tumors, PSMA expression is predominantly found on the endothelial cells of the tumor-associated neovasculature. The binding of PSMA-617 to these cells is the initiating step for its diagnostic and therapeutic effects. The downstream signaling cascade following PSMA activation in these endothelial cells is believed to play a crucial role in angiogenesis and tumor progression. Key pathways involved include the modulation of integrin signaling and the activation of p21-activated kinases (PAK), which in turn regulate endothelial cell invasion and migration. Furthermore, PSMA's enzymatic activity is thought to contribute to the release of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and angiogenin, further promoting the formation of new blood vessels that sustain tumor growth.[1][2]

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of [¹⁷⁷Lu]Lu-PSMA-617 uptake in non-prostate cancer models typically follows a standardized workflow. This process begins with the establishment of a relevant animal model, most commonly through the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. Following tumor growth to a suitable size, the radiolabeled compound is administered, and its biodistribution is assessed at various time points through imaging techniques and ex vivo organ analysis.

Quantitative Uptake of PSMA-617 in Non-Prostate Cancer Models

The uptake of PSMA-617 in preclinical non-prostate cancer models is a critical measure of its potential therapeutic efficacy. This is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g). Below are summaries of biodistribution data from preclinical studies in breast and gastric adenocarcinoma models.

Breast Adenocarcinoma Model

A study investigating [¹⁷⁷Lu]Lu-PSMA-617 in a breast adenocarcinoma-bearing mouse model demonstrated significant tumor uptake. The biodistribution profile highlighted accumulation in the tumor and kidneys, the latter being a primary route of excretion.[3]

| Organ/Tissue | Mean Uptake (%ID/g) ± SD (24h post-injection) |

| Tumor | 3.85 ± 0.42 |

| Blood | 0.11 ± 0.03 |

| Heart | 0.15 ± 0.04 |

| Lungs | 0.28 ± 0.07 |

| Liver | 0.45 ± 0.11 |

| Spleen | 0.21 ± 0.05 |

| Kidneys | 2.98 ± 0.55 |

| Muscle | 0.09 ± 0.02 |

| Bone | 0.18 ± 0.04 |

| Data extracted from a study using a breast adenocarcinoma model in mice.[3] |

Gastric Adenocarcinoma Xenograft Model (using ⁶⁴Cu-PSMA-617)

While not using ¹⁷⁷Lu, a study with ⁶⁴Cu-PSMA-617 in a BGC-823 gastric adenocarcinoma xenograft model provides valuable insights into the biodistribution of PSMA-617 in this cancer type. The data shows notable tumor uptake, with the highest accumulation in the kidneys and liver.

| Organ/Tissue | Mean Uptake (%ID/g) ± SD (24h post-injection) |

| Tumor | 1.81 ± 0.29 |

| Blood | 1.23 ± 0.15 |

| Liver | 8.13 ± 1.08 |

| Kidneys | 14.57 ± 1.15 |

| Data from a study using ⁶⁴Cu-PSMA-617 in a BGC-823 gastric adenocarcinoma xenograft model. |

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies of PSMA-617.

Cell Culture

-

Cell Lines: Non-prostate cancer cell lines with known or suspected PSMA expression in their neovasculature (e.g., breast adenocarcinoma lines like MDA-MB-231, gastric adenocarcinoma lines like BGC-823) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Models

-

Animals: Immunodeficient mice (e.g., BALB/c nude or SCID) aged 4-6 weeks are typically used.

-

Tumor Implantation: 5-10 x 10⁶ cancer cells suspended in 100-200 µL of serum-free media or a mixture with Matrigel are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the study commences.

Radiolabeling of PSMA-617

-

Procedure: PSMA-617 is radiolabeled with no-carrier-added ¹⁷⁷LuCl₃ in a buffered solution (e.g., sodium acetate or HEPES) at an elevated temperature (e.g., 95-100°C) for a specific duration (e.g., 15-30 minutes).

-

Quality Control: Radiochemical purity is assessed using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo studies.

Biodistribution Studies

-

Injection: A known activity of [¹⁷⁷Lu]Lu-PSMA-617 (e.g., 2-5 MBq) in a small volume (e.g., 100 µL) is injected intravenously via the tail vein of tumor-bearing mice.

-

Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48, and 168 hours post-injection), cohorts of mice are euthanized. Blood is collected, and major organs and the tumor are excised, weighed, and their radioactivity is measured using a gamma counter.

-

Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor by comparing the tissue's radioactivity to a standard of the injected dose.

In Vivo Imaging

-

Modality: Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is used for in vivo imaging of ¹⁷⁷Lu-labeled compounds.

-

Procedure: At various time points post-injection, mice are anesthetized and placed in the SPECT/CT scanner. Whole-body images are acquired to visualize the biodistribution of [¹⁷⁷Lu]Lu-PSMA-617. CT is used for anatomical co-registration.

Conclusion

The preclinical data on PSMA-617 uptake in non-prostate cancer models, particularly in the neovasculature, is encouraging and supports the rationale for extending its clinical investigation beyond prostate cancer. The quantitative uptake data, though still emerging for a wide range of non-prostate malignancies, demonstrates the potential for therapeutically relevant doses to be delivered to these tumors. The detailed experimental protocols outlined in this guide provide a framework for researchers to conduct further investigations into the efficacy of [¹⁷⁷Lu]Lu-PSMA-617 and other PSMA-targeted agents in a broader spectrum of solid tumors. Future studies should focus on expanding the range of non-prostate cancer models evaluated and further elucidating the molecular mechanisms governing PSMA expression and radioligand uptake in the tumor neovasculature.

References

The Cellular Odyssey of PSMA-617: An In-depth Technical Guide to its Endocytosis

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer. The therapeutic efficacy of PSMA-targeted radioligands, such as PSMA-617, is intrinsically linked to their internalization into cancer cells. This guide provides a comprehensive technical overview of the cellular pathways governing the endocytosis of PSMA-617, offering valuable insights for the development of next-generation theranostics.

Core Cellular Pathway: Clathrin-Mediated Endocytosis

The primary mechanism for the internalization of PSMA-617 is clathrin-mediated endocytosis (CME), a well-orchestrated cellular process for the uptake of specific macromolecules.[1][2][3][4][5] This pathway ensures the efficient delivery of the radiolabeled therapeutic agent into the tumor cell, maximizing its cytotoxic effect while minimizing off-target radiation.

The journey of PSMA-617 from the extracellular space to the intracellular environment can be delineated into several key stages:

-

Receptor Binding: The process initiates with the high-affinity binding of PSMA-617 to the extracellular domain of the Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein highly overexpressed on the surface of prostate cancer cells.[2][6]

-

Clathrin-Coated Pit Formation: Upon ligand binding, the PSMA-PSMA-617 complex diffuses laterally within the plasma membrane and accumulates in specialized regions known as clathrin-coated pits.[2][3] These pits are formed by the assembly of a proteinaceous coat on the cytosolic face of the membrane, with clathrin being the principal structural component.

-

Interaction with Adaptor Proteins: The recruitment of PSMA into the forming coated pit is facilitated by the interaction of its N-terminal intracellular domain with the adaptor protein complex-2 (AP-2).[3][4] This interaction is crucial for linking the transmembrane receptor to the clathrin lattice. Specifically, a glutamic acid residue at position 7 in the cytoplasmic tail of PSMA is essential for its interaction with the α-adaptin subunit of AP-2.[4] Furthermore, the intracellular domain of PSMA directly interacts with the N-terminal globular domain of the clathrin heavy chain.[3][4]

-

Vesicle Budding and Scission: As the clathrin coat polymerizes, it induces a curvature in the plasma membrane, leading to the invagination of the pit. The large GTPase dynamin is then recruited to the neck of the budding vesicle, where it mediates the final scission event, releasing a clathrin-coated vesicle into the cytoplasm.[7]

-

Uncoating and Endosomal Trafficking: Shortly after internalization, the clathrin coat is rapidly disassembled by cellular chaperones, such as Hsc70. The uncoated vesicle, now an early endosome, delivers its cargo deeper into the cell.

-

Lysosomal Fate and Receptor Recycling: The early endosome containing the PSMA-617-PSMA complex matures into a late endosome and subsequently fuses with a lysosome.[1] Within the acidic environment of the lysosome, the radioligand is catabolized, releasing the radionuclide to exert its therapeutic effect. Meanwhile, the PSMA receptor can be recycled back to the plasma membrane to mediate further rounds of ligand internalization or be targeted for degradation within the lysosome.[1][6]

Potential Clathrin-Independent Pathways

While CME is the predominant pathway for PSMA-617, studies involving anti-PSMA antibodies have suggested the involvement of other endocytic mechanisms, including macropinocytosis and clathrin- and caveolae-independent pathways.[8] These alternative routes are generally characterized by their independence from clathrin and, in some cases, dynamin.[9] However, for the small molecule PSMA-617, the contribution of these pathways to its overall cellular uptake is considered to be minimal.[10]

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding and internalization characteristics of PSMA-617 and related compounds.

Table 1: Binding Affinity of PSMA Ligands

| Compound | Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| PSMA-617 | LNCaP | Competitive Binding | 12.2 ± 4.6 | 2.3 ± 2.9 | [11][12] |

| PSMA-617 | C4-2 | Competitive Binding | ~5 | - | [13] |

| PSMA-617 | PC-3 PIP | Competitive Binding | ~10 | - | [13] |

| PSMA-11 | LNCaP | Competitive Binding | 24.3 ± 2.0 | 12.0 ± 2.8 | [11][12] |

| P17 | LNCaP | Competitive Binding | ~15 | 0.30 | [13] |

| P18 | LNCaP | Competitive Binding | ~10 | 0.45 | [13] |

Table 2: In Vitro Internalization of PSMA Ligands

| Compound | Cell Line | Time Point | % Internalized Activity / 10^6 cells | Reference(s) |

| 177Lu-PSMA-617 | LNCaP | Not Specified | 17.67 ± 4.34 | [11] |

| 68Ga-PSMA-617 | LNCaP | Not Specified | 16.17 ± 3.66 | [14] |

| 177Lu-PSMA-617 | PC-3 PIP | Not Specified | 8.2 ± 2.4 (% AA) | [13] |

| 177Lu-P17 | PC-3 PIP | Not Specified | 8.7 ± 2.9 (% AA) | [13] |

| 177Lu-P18 | PC-3 PIP | Not Specified | 8.5 ± 2.4 (% AA) | [13] |

| 68Ga-PSMA-11 | LNCaP | Not Specified | 9.47 ± 2.56 | [11] |

Detailed Experimental Protocols

A fundamental understanding of the experimental methodologies is crucial for interpreting the data and designing future studies. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Competitive Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of a non-radiolabeled PSMA ligand by its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.

Materials:

-

PSMA-positive cells (e.g., LNCaP)

-

Cell culture medium and supplements

-

Binding buffer (e.g., RPMI-1640 with 1% BSA)

-

Radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617)

-

Increasing concentrations of the non-radiolabeled competitor ligand (e.g., PSMA-617)

-

Multi-well plates (e.g., 24-well)

-

Gamma counter

Procedure:

-

Cell Seeding: Plate PSMA-positive cells in multi-well plates and allow them to adhere overnight.

-

Preparation of Ligands: Prepare serial dilutions of the non-radiolabeled competitor ligand in binding buffer. Prepare a solution of the radiolabeled ligand at a constant concentration.

-

Competition Reaction: Wash the cells with binding buffer. Add the various concentrations of the competitor ligand to the wells, followed by the addition of the radiolabeled ligand. Include control wells with only the radiolabeled ligand (total binding) and wells with a high concentration of the non-radiolabeled ligand to determine non-specific binding.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C to prevent internalization) for a defined period (e.g., 1-2 hours).

-

Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.

-

Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Protocol 2: Cellular Internalization Assay

Objective: To quantify the amount of radiolabeled PSMA ligand that is internalized by PSMA-expressing cells over time.

Materials:

-

PSMA-positive cells (e.g., LNCaP)

-

Cell culture medium and supplements

-

Radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617)

-

Binding buffer

-

Acid wash buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound ligand

-

Lysis buffer (e.g., 1N NaOH)

-

Multi-well plates

-

Gamma counter

Procedure:

-

Cell Seeding: Plate PSMA-positive cells in multi-well plates and allow them to adhere.

-

Ligand Incubation: Add the radiolabeled PSMA ligand to the cells and incubate at 37°C for various time points.

-

Stop Internalization: At each time point, stop the internalization process by placing the plate on ice and washing the cells with ice-cold PBS.

-

Surface-Bound Ligand Removal: To differentiate between surface-bound and internalized ligand, incubate the cells with a cold acid wash buffer for a short period (e.g., 5-10 minutes) on ice. Collect this fraction, which represents the surface-bound radioactivity.

-